Przewaquinone B

Description

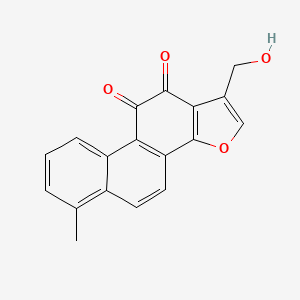

Przewaquinone B is a lipophilic diterpenoid quinone isolated primarily from Salvia species, notably Salvia miltiorrhiza (Danshen) and Salvia przewalskii. Its molecular formula is C₁₈H₁₆O₄, with a molecular weight of 292.29 g/mol and a melting point of 242–243°C . Structurally, it belongs to the tanshinone family, characterized by a naphthoquinone core fused with a furan or dihydrofuran ring . Pharmacologically, this compound exhibits antitumor activity, targeting pathways such as oxidative stress and inflammation . It is present in low concentrations in Danshen roots (0.002%) but is more abundant in S. przewalskii (0.158%) .

Properties

Molecular Formula |

C18H12O4 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

1-(hydroxymethyl)-6-methylnaphtho[1,2-g][1]benzofuran-10,11-dione |

InChI |

InChI=1S/C18H12O4/c1-9-3-2-4-12-11(9)5-6-13-15(12)17(21)16(20)14-10(7-19)8-22-18(13)14/h2-6,8,19H,7H2,1H3 |

InChI Key |

CETREAVXUDHZGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Przewaquinone B involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the phenanthro[1,2-b]furan-10,11-dione core structure, followed by functional group modifications to introduce the hydroxymethyl and methyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Salvia przewalskii. extraction and purification from the plant material are the primary methods used. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Przewaquinone B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the phenanthro[1,2-b]furan-10,11-dione core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthro[1,2-b]furan-10,11-dione compounds .

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.

Biology: The compound exhibits significant antibacterial and antioxidant activities, making it a candidate for developing new antimicrobial agents.

Medicine: Przewaquinone B has shown promise in cancer research due to its antineoplastic properties. It is also being investigated for its potential in treating cardiovascular diseases.

Industry: The compound’s antioxidant properties make it useful in the development of preservatives and additives for food and cosmetic products

Mechanism of Action

Przewaquinone B is structurally similar to other tanshinones, such as:

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

Uniqueness: this compound is unique due to its specific functional groups and the phenanthro[1,2-b]furan-10,11-dione core structure. This uniqueness contributes to its distinct pharmacological activities compared to other tanshinones .

Comparison with Similar Compounds

Przewaquinone A (CAS: 76843-23-7)

- Molecular Weight : 310.35 g/mol .

- Structure: Differs from this compound by a hydroxylmethyl group at position 1 .

- Bioactivity : Demonstrates cytotoxicity, antibacterial, and antitubercular effects .

- OB/DL: Not explicitly reported in the evidence, but its structural bulkiness may reduce oral bioavailability compared to this compound.

Przewaquinone C (CAS: 96839-29-1)

Przewaquinone F (CAS: 96839-31-5)

Functional Analogues

Tanshinone IIA

Cryptotanshinone

- Structure : Contains a dihydrofuran D-ring instead of a furan.

- OB/DL : OB = 52.34%, DL = 0.40% .

- Targets: Modulates NOS2 and IL1B, similar to this compound’s interaction with HSP90AB1 .

Comparative Data Table

Key Research Findings

Bioavailability Superiority: this compound exhibits higher OB (62.24%) than Przewaquinone C (55.74%) and F (40.31%), suggesting better absorption .

Structural Stability: Mass spectrometry studies reveal this compound undergoes unique (M-O) fragmentation due to hydroxyl-quinone interactions, distinguishing it from analogues like hydroxytanshinone IIA .

Therapeutic Overlap: Both this compound and cryptotanshinone target HSP90AB1 and IL1B, indicating shared pathways in inflammation and cancer .

Species-Dependent Yield: this compound is 79-fold more concentrated in S. przewalskii than in S. miltiorrhiza, influencing extraction strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.